molecular formula C13H21NO2 B6352971 (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine CAS No. 1019605-78-7

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine

Cat. No.: B6352971
CAS No.: 1019605-78-7
M. Wt: 223.31 g/mol
InChI Key: UPQYKMWEBHXEMT-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine is a synthetic compound that belongs to the 2C family of drugs.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQYKMWEBHXEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .

Industrial Production Methods

The use of advanced techniques such as continuous flow reactors may also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce different functional groups onto the aromatic ring .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Explored for potential therapeutic applications, although its psychoactive nature limits its use.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system, where it binds to serotonin receptors, leading to altered neurotransmitter levels and psychoactive effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2C-B: Another member of the 2C family with similar psychoactive properties.

    2C-I: Known for its hallucinogenic effects.

    2C-E: Exhibits strong psychoactive effects and is used in research.

Uniqueness

(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine is unique due to its specific chemical structure, which imparts distinct psychoactive properties. Its combination of butan-2-yl and 2,5-dimethoxyphenyl groups differentiates it from other compounds in the 2C family .

Biological Activity

The compound (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine , also known as a derivative of the phenethylamine class, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2

This compound features a butan-2-yl group attached to a 2,5-dimethoxyphenyl moiety via a methylamine linkage. The presence of methoxy groups is significant for its biological activity due to their electron-donating properties, which can influence binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as a monoamine neurotransmitter modulator , potentially influencing serotonin and dopamine pathways. The exact mechanisms may include:

  • Receptor Binding: The compound may bind to serotonin receptors (e.g., 5-HT receptors) and dopamine receptors (e.g., D2 receptors), modulating neurotransmission.
  • Enzyme Interaction: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity: Preliminary studies suggest that the compound possesses antioxidant properties, which can mitigate oxidative stress in cellular systems.
  • Antimicrobial Effects: Some derivatives of phenethylamines have shown antimicrobial activity against various bacterial strains.
  • Cytotoxicity: Evaluations in cancer cell lines indicate varying degrees of cytotoxic effects, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress in vitro
AntimicrobialInhibits growth of Staphylococcus aureus
CytotoxicityInduces cell death in cancer cell lines

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated significant scavenging activity comparable to established antioxidants.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate efficacy.

Case Study 3: Cytotoxic Effects on Cancer Cells

The cytotoxic effects were assessed using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values ranging from 10 to 20 µM, suggesting it could be a candidate for further development in anticancer therapies.

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